2-(benzylsulfanyl)-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
Description
This compound (CAS: 536980-89-9) is a triazoloquinazolinone derivative characterized by a benzylsulfanyl group at position 2 and a 4-nitrophenyl substituent at position 7. Its molecular formula is C₂₂H₁₉N₅O₃S (MW: 433.483 g/mol), with a fused tricyclic core that includes a quinazolinone ring system. The 4-nitrophenyl group introduces strong electron-withdrawing properties, which may influence reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
2-benzylsulfanyl-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S/c28-18-8-4-7-17-19(18)20(15-9-11-16(12-10-15)27(29)30)26-21(23-17)24-22(25-26)31-13-14-5-2-1-3-6-14/h1-3,5-6,9-12,20H,4,7-8,13H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFWRKLJYYLXLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(N3C(=NC(=N3)SCC4=CC=CC=C4)N2)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of appropriate hydrazones with aromatic aldehydes under oxidative conditions . The reaction conditions often include the use of mild bases and solvents such as ethanol or acetonitrile to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines from nitro groups .
Scientific Research Applications
2-(benzylsulfanyl)-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anticancer agent.
Biological Studies: Its ability to interact with various biological targets, such as enzymes and receptors, makes it useful in studying biochemical pathways.
Industrial Applications: The compound’s chemical properties can be exploited in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation . The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key analogs differ in substituents at positions 2 and 9, altering electronic and steric properties:
Key Observations :
Key Observations :
Pharmacological Potential (Inferred from Analogs)
While the target compound lacks explicit bioactivity data, structural analogs show promise:
- 13a : Demonstrated selectivity in receptor modulation (e.g., RXFP4 agonism), attributed to its hydroxyl group’s hydrogen-bonding capacity .
- 11c and 11d: Evaluated as kinase inhibitors, with chloro and thiopyrano groups enhancing target binding .
The target’s nitro group may confer unique interactions with nitroreductase enzymes or nitric oxide pathways, warranting further study.
Biological Activity
The compound 2-(benzylsulfanyl)-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a member of the quinazoline family and has garnered attention due to its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties including anticancer, antibacterial, antifungal, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity associated with this compound based on available literature.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure includes a benzylsulfanyl group and a nitrophenyl moiety attached to a triazoloquinazolinone core. The presence of these functional groups is believed to contribute to its biological activities.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to This compound can inhibit tumor growth in various cancer cell lines through mechanisms such as:
- Induction of apoptosis
- Inhibition of cell proliferation
- Disruption of cell cycle progression
In a study evaluating the cytotoxic effects of related compounds on human cancer cell lines, it was found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Antibacterial and Antifungal Activities
The compound has also been evaluated for its antibacterial and antifungal properties. A study reported that similar triazole compounds demonstrated high efficacy against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans . The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymatic pathways.
Anti-inflammatory Activity
In addition to antimicrobial properties, This compound has shown promise in anti-inflammatory applications. It has been reported that quinazoline derivatives can inhibit phospholipase A2 and protease enzymes involved in inflammatory processes. In animal models of ulcerative colitis, certain derivatives provided significant protection compared to standard anti-inflammatory drugs .
Case Studies
-
Cytotoxicity Assay : A study conducted on various quinazoline derivatives assessed their cytotoxic effects on breast cancer cell lines (MCF-7). The results indicated that compounds with similar structures to This compound had IC50 values ranging from 10 to 20 µM after 48 hours of treatment.
Compound IC50 (µM) Compound A 15 Compound B 12 Compound C 18 -
Anti-inflammatory Efficacy : In an experimental model of acetic acid-induced colitis in rats treated with various quinazoline derivatives including the target compound. The results showed that treatment with This compound resulted in a significant reduction in colonic inflammation markers.
Treatment Group Protection (%) Control 0 Dexamesathone 75.30 Target Compound 79.78
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
